molecular formula C22H15Cl2N3O3S B11417309 5-chloro-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11417309
M. Wt: 472.3 g/mol
InChI Key: VZLVPCWRKGLZBB-UHFFFAOYSA-N
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Description

5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a benzofuran core, a pyrimidine ring, and various substituents including chloro, ethylsulfanyl, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran core, the introduction of the pyrimidine ring, and the addition of various substituents. Common synthetic routes may involve:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

    Introduction of Pyrimidine Ring: This step often involves the use of nucleophilic substitution reactions.

    Addition of Substituents: Various reagents such as chlorinating agents, ethylsulfanyl compounds, and benzoyl chlorides are used under controlled conditions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzofuran and pyrimidine derivatives.

Scientific Research Applications

5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and pyrimidine rings allow for strong binding interactions, while the substituents can modulate the compound’s activity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide
  • 8-Methoxypsoralen
  • Angelicin

Uniqueness

5-CHLORO-N-[2-(4-CHLOROBENZOYL)-1-BENZOFURAN-3-YL]-2-(ETHYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ethylsulfanyl group, in particular, differentiates it from similar compounds and may contribute to its unique reactivity and applications.

Properties

Molecular Formula

C22H15Cl2N3O3S

Molecular Weight

472.3 g/mol

IUPAC Name

5-chloro-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H15Cl2N3O3S/c1-2-31-22-25-11-15(24)18(27-22)21(29)26-17-14-5-3-4-6-16(14)30-20(17)19(28)12-7-9-13(23)10-8-12/h3-11H,2H2,1H3,(H,26,29)

InChI Key

VZLVPCWRKGLZBB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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